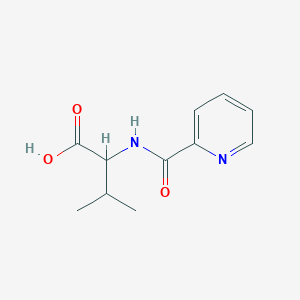

5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile, also known as DMOCN, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that can be used in the synthesis of various organic compounds, and it has been found to have potential applications in the pharmaceutical industry.

Scientific Research Applications

Photocycloaddition Reactions

5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile demonstrates significant reactivity in photocycloaddition reactions. Andresen and Margaretha (1995) explored its photocycloaddition with 2,3-dimethylbut-2-ene, yielding nearly quantitative production of hexamethyl hexahydroindeno oxazole derivatives. This study showcases its utility in synthesizing complex cyclic structures through light-induced reactions (Andresen & Margaretha, 1995).

Thermodynamic Studies

The compound's role extends into thermodynamic studies, particularly in solvent effects on tautomeric equilibria. Lu, Han, and Yan (1999) investigated the keto-enol tautomerism of a closely related molecule, dimedone, in supercritical carbon dioxide and acetonitrile, revealing insights into solvent influences on chemical equilibria (Lu, Han, & Yan, 1999).

Chemical Synthesis and Reactivity

Lohmeyer and Margaretha (2005) demonstrated its photocycloaddition to ethylidenemalononitrile, providing a pathway to 5-oxobicyclo octane dicarbonitriles. This highlights its versatility in forming bicyclic structures with potential applications in material science and organic synthesis (Lohmeyer & Margaretha, 2005).

Novel Synthesis Approaches

Innovative synthetic methodologies using 5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile derivatives have been explored for the synthesis of complex organic molecules. For example, the work by Elkholy and Morsy (2006) on synthesizing pyrimidoquinoline derivatives from cyclohexanone showcases the compound's utility in facilitating the formation of heterocyclic compounds with potential pharmacological applications (Elkholy & Morsy, 2006).

Molecular Structure Analysis

Kour et al. (2014) provided detailed molecular structure analysis of a derivative, contributing to the understanding of structural features critical for its reactivity and interactions in various chemical contexts (Kour et al., 2014).

properties

IUPAC Name |

5,5-dimethyl-2-oxocyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2)4-3-8(11)7(5-9)6-10/h7H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIGTGRESBUDBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C(C1)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-2-oxocyclohexane-1-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2678389.png)

![(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2678390.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2678394.png)

![ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate](/img/structure/B2678399.png)

![5-Silaspiro[4.5]decan-8-amine;hydrochloride](/img/structure/B2678402.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2678405.png)

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2678411.png)